molecular formula C5H8N4O2 B070380 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide CAS No. 159954-46-8

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

Cat. No. B070380
M. Wt: 156.14 g/mol
InChI Key: QICWZMDKRDQOAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide” are not available, there are general methods for synthesizing isoxazole derivatives . For instance, one common method involves the 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides .


Molecular Structure Analysis

The molecular structure of “5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide” can be inferred from its name. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The ring has a methyl group (CH3) and an amino group (NH2) attached to it . Detailed analysis of the molecular structure would require more specific information or computational chemistry methods .

Scientific Research Applications

  • Immunosuppressive Properties : A study synthesized a series of isoxazole derivatives, including 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, and investigated their immunosuppressive properties. One compound showed potential in inhibiting tumor necrosis factor production and might have a proapoptotic action for its immunosuppressive action in the studied models (Mączyński et al., 2018).

  • Antimycobacterial Activity : Another research performed structural, vibrational, and quantum chemical analysis of isoxazole derivatives, including 5-amino-N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methyl-1,2-oxazole-4-carbohydrazide. These compounds displayed antimycobacterial activity, making them promising candidates for developing new antimycobacterial drugs (Wojciechowski & Płoszaj, 2020).

  • Synthesis of Energetic Salts : A study involved the synthesis of nitrogen-rich cation derivatives from 5-amino-1H-1,2,4-triazole-3-carbohydrazide for constructing energetic salts. These salts showed good thermal stability and reasonable impact sensitivities, making them viable for applications in energetic materials (Zhang et al., 2018).

  • Antimicrobial Activities : Several studies have synthesized and tested various derivatives for antimicrobial activities. For example, derivatives of oxazole and triazole have been evaluated for their potential in treating microbial infections (Başoğlu et al., 2013).

properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-3(5(10)8-7)4(6)11-9-2/h6-7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICWZMDKRDQOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444268
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

CAS RN

159954-46-8
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide
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5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide

Citations

For This Compound
3
Citations
M Mączyński, S Borska, K Mieszała, M Kocięba… - Molecules, 2018 - mdpi.com
This work describes the synthesis of a new series of isoxazole derivatives, their immunosuppressive properties, and the mechanism of action of a representative compound. A new …
Number of citations: 9 www.mdpi.com
P Wojciechowski, P Płoszaj - Journal of Molecular Structure, 2020 - Elsevier
The structural, vibrational, natural bond orbital and quantum chemical analysis of 5-amino-N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methyl-1,2-oxazole-4-carbohydrazide P7 and 5-[(E…
Number of citations: 1 www.sciencedirect.com
M Zimecki, U Bąchor, M Mączyński - Molecules, 2018 - mdpi.com
In this review, we present reports on the immunoregulatory properties of isoxazole derivatives classified into several categories, such as immunosuppressive, anti-inflammatory, …
Number of citations: 79 www.mdpi.com

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